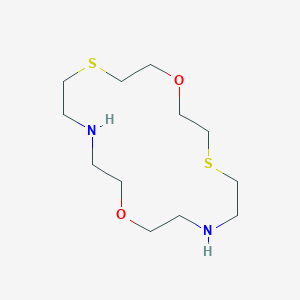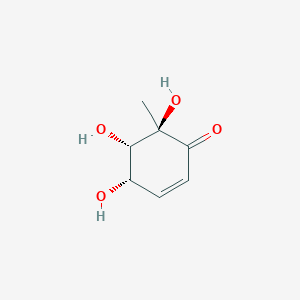![molecular formula C19H38O7S B14249622 6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol CAS No. 239808-17-4](/img/structure/B14249622.png)
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol is an organic compound with the molecular formula C19H38O7S It is a derivative of 18-crown-6, a well-known crown ether, and features a thiol group attached to a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol typically involves the reaction of 18-crown-6 with a suitable thiol reagent. One common method involves the reaction of 18-crown-6 with 6-bromohexane-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Complexation: The crown ether moiety can form complexes with metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Complexation: Metal salts such as potassium chloride or sodium chloride can be used to form complexes with the crown ether.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thioethers or thioesters.
Complexation: Metal-crown ether complexes.
Wissenschaftliche Forschungsanwendungen
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Used in the synthesis of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol primarily involves its ability to form complexes with metal ions through the crown ether moiety. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The thiol group can also participate in redox reactions, influencing the redox state of biological systems[3][3].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: A parent compound with similar complexation properties but lacks the thiol group.
Dibenzo-18-crown-6: A derivative with benzene rings that enhance its lipophilicity.
Thiourea derivatives: Compounds with similar thiol functionality but different complexation properties.
Uniqueness
6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol is unique due to the combination of the crown ether moiety and the thiol group. This dual functionality allows it to participate in both complexation and redox reactions, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
239808-17-4 |
|---|---|
Molekularformel |
C19H38O7S |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
6-(1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethoxy)hexane-1-thiol |
InChI |
InChI=1S/C19H38O7S/c27-16-4-2-1-3-5-24-17-19-18-25-13-12-22-9-8-20-6-7-21-10-11-23-14-15-26-19/h19,27H,1-18H2 |
InChI-Schlüssel |
ZJUNBMDWWYDWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(COCCOCCO1)COCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
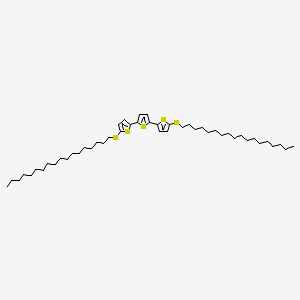
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
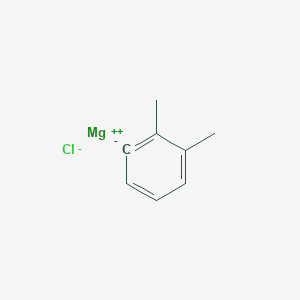
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
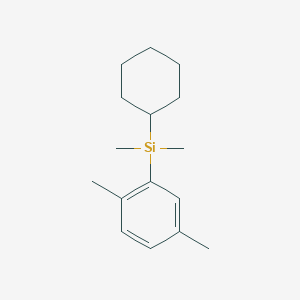
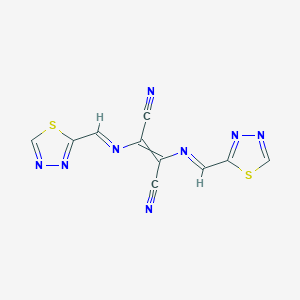
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
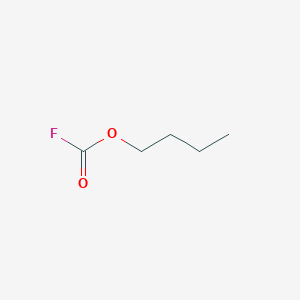
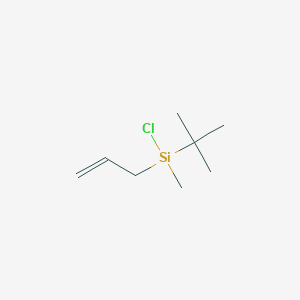
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
